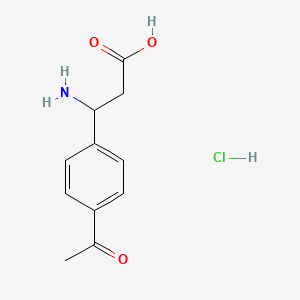

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an aminopropanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylbenzaldehyde and glycine.

Condensation Reaction: The 4-acetylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired 3-(4-Acetylphenyl)-3-aminopropanoic acid.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

Catalyst Selection: Using efficient catalysts to accelerate the reaction.

Purification Techniques: Employing advanced purification methods like recrystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of 4-acetylbenzoic acid.

Reduction: Formation of 4-acetylphenylpropanol.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow it to participate in the development of drugs targeting specific biochemical pathways.

Case Studies

- Inhibitors of Keap1 : Research has highlighted the compound's potential as a precursor for synthesizing inhibitors that interact with the Keap1 protein, which plays a critical role in cellular responses to oxidative stress. Structural modifications of similar compounds have shown varying potencies, indicating the importance of substituents on the phenyl ring .

- GABA Receptor Agonists : Analogous compounds have been studied for their agonistic effects on GABA receptors. For example, derivatives have demonstrated significant activity at presynaptic GABA_B receptors, suggesting potential applications in treating neurological disorders .

Biochemical Research

The compound's unique structure makes it valuable for biochemical studies, particularly in understanding enzyme mechanisms and protein interactions.

Applications

- Protein Labeling : The acetyl group can be used for labeling proteins in various assays, aiding in the study of protein dynamics and interactions.

- Enzyme Inhibition Studies : Compounds derived from this compound have been employed to investigate enzyme inhibition mechanisms, providing insights into drug design .

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile intermediate for creating more complex molecules.

Synthetic Pathways

- Building Block for Amino Acids : It can be utilized to synthesize other amino acids or derivatives by modifying its functional groups through standard organic reactions.

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance material properties or introduce specific functionalities.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The acetyl group and amino acid moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

4-Acetylphenylalanine: Similar structure but lacks the hydrochloride salt form.

4-Acetylbenzoic Acid: Contains the acetyl group but lacks the aminopropanoic acid moiety.

Phenylalanine Derivatives: Various derivatives with modifications on the phenyl ring or amino acid side chain.

Uniqueness

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, also known as N-acetyl-L-tyrosine, is a significant amino acid derivative with notable biological activities. This compound has garnered attention in various fields, including neurobiology and pharmacology, due to its multifaceted interactions within biological systems. This article reviews the biological activities, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClNO₃

- Molecular Weight : 243.69 g/mol

- Solubility : Highly soluble in water and organic solvents

The structure consists of a propanoic acid backbone with an amino group and an acetylated phenyl group, which influences its biological activity and interaction with various receptors and enzymes.

Biological Activities

This compound exhibits several significant biological activities:

-

Neuroprotective Effects :

- This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. Research indicates that it may enhance the survival of neurons under stress conditions by modulating signaling pathways related to cell survival.

-

Antioxidant Activity :

- The antioxidant properties of this compound have been explored in various studies, demonstrating its ability to scavenge free radicals and reduce oxidative damage in cellular models. This activity is crucial for preventing neurodegenerative diseases.

-

Potential Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions characterized by chronic inflammation.

- Modulation of Neurotransmitter Systems :

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available starting materials such as acetophenone and amino acids.

- Reactions : Key reactions include acetylation and amination processes that lead to the formation of the desired compound.

- Purification : After synthesis, purification is often achieved through recrystallization or chromatography techniques to isolate the hydrochloride salt form.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study demonstrated that this compound significantly improved neuronal survival rates in vitro under oxidative stress conditions, suggesting its potential therapeutic use in neurodegenerative disorders.

- Another research effort focused on its antioxidant properties, revealing that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, thereby mitigating oxidative damage.

Comparative Analysis of Similar Compounds

Propiedades

IUPAC Name |

3-(4-acetylphenyl)-3-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(13)8-2-4-9(5-3-8)10(12)6-11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQQPKRLZFMASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.